3-Acetoxy-5-pregnen-20-one
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21H,6-13H2,1-4H3/t17?,18-,19+,20-,21-,22-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRKVZVYZQXICQ-ODGHQHCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Acetoxy 5 Pregnen 20 One and Its Derivatives
Chemoenzymatic and Biocatalytic Synthesis Approaches
Modern steroid synthesis increasingly leverages chemoenzymatic and biocatalytic methods to achieve high selectivity and milder reaction conditions compared to purely chemical routes. A key biocatalytic transformation is the conversion of sterols, such as cholesterol or phytosterols, into pregnenolone (B344588), the direct precursor to 3-acetoxy-5-pregnen-20-one. nih.govnih.gov
Recombinant microorganisms, such as Mycolicibacterium smegmatis, have been engineered to express the mammalian steroidogenesis system. nih.govnih.gov This system includes the crucial enzyme cytochrome P450scc (CYP11A1), which catalyzes the side-chain cleavage of cholesterol to form pregnenolone. researchgate.netresearchgate.net The bioconversion process involves the transformation of the sterol substrate by the microbial cells, yielding pregnenolone which can then be isolated. nih.gov The final step to obtain this compound is a standard chemical acetylation of the 3β-hydroxyl group of the enzymatically produced pregnenolone. chemicalbook.com This chemoenzymatic strategy combines the high selectivity of the biocatalyst for the complex side-chain cleavage with a straightforward and high-yielding chemical protection step.
Research has focused on optimizing these systems by protecting the 3β-hydroxyl group of the sterol substrate prior to bioconversion. For instance, using 3-methoxymethyl (MOM) ethers of cholesterol as substrates for recombinant M. smegmatis resulted in the selective production of MOM-pregnenolone with a high molar yield. nih.govnih.gov This protected intermediate can then be deprotected and acetylated as needed, demonstrating a sophisticated chemoenzymatic pathway.
Strategies for Total Synthesis of Pregnane (B1235032) Scaffolds Incorporating the this compound Moiety
The total synthesis of complex molecules like steroids from simple, non-steroidal starting materials is a significant challenge in organic chemistry. While not commercially competitive with semisynthesis for compounds like pregnenolone acetate (B1210297), total synthesis provides a powerful platform for creating novel steroid analogs not accessible from natural precursors.
Strategies for the total synthesis of the pregnane scaffold involve the methodical construction of the four-ring (A, B, C, D) system. This often involves sequential ring-forming reactions (annulations) to build the fused carbocyclic core. A major hurdle is the precise control of stereochemistry at up to six contiguous stereocenters in the ring system. Early syntheses were often lengthy and low-yielding. Modern approaches may employ strategies like intramolecular Diels-Alder reactions or cascade reactions to form multiple rings and stereocenters in a single step, improving efficiency. However, the complexity and cost associated with total synthesis mean it is primarily an academic pursuit or used for the synthesis of highly specialized, high-value steroid derivatives.
Protecting Group Chemistry in this compound Synthesis and Derivatization
Protecting group chemistry is essential in the multi-step synthesis and derivatization of steroids. wikipedia.org A protecting group temporarily masks a reactive functional group to prevent it from reacting while chemical transformations are carried out elsewhere in the molecule. wikipedia.org
In the context of this compound, the acetate group at the 3β-position itself serves as a protecting group for the hydroxyl function. This is crucial for reactions involving the C-20 ketone or for modifications at the C-17 position. nih.gov The acetate is stable to many reaction conditions but can be easily removed (deprotected) by hydrolysis under basic conditions to regenerate the free 3β-hydroxyl group of pregnenolone.
When synthesizing pregnenolone derivatives, other protecting groups are often required. For instance, converting the C-20 ketone into a ketal (e.g., using ethylene (B1197577) glycol) protects it from reduction or nucleophilic attack while other parts of the molecule are modified. wikipedia.orgresearchgate.net
| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions |
| Acetyl (Ac) | 3β-Hydroxyl | Acetic anhydride (B1165640) or Acetyl chloride, Pyridine chemicalbook.com | Basic hydrolysis (e.g., K2CO3, Methanol) |
| Methoxymethyl (MOM) ether | 3β-Hydroxyl | MOM-Cl, Base | Acid hydrolysis (e.g., HCl in Methanol) nih.gov |
| Ethylene Ketal | C-20 Ketone | Ethylene glycol, Acid catalyst (e.g., p-TsOH) | Aqueous acid wikipedia.org |
The Δ5 double bond between carbons 5 and 6 is a key structural feature, but its reactivity can interfere with certain desired transformations, such as oxidations at adjacent positions. While direct protection of this double bond can be challenging, regioselective reactions are often achieved through indirect methods or by careful choice of reagents.
One common strategy to temporarily modify the Δ5-3β-hydroxy system is the i-steroid rearrangement. Treatment of a 3β-tosylate with a nucleophilic solvent can lead to the formation of a cyclopropyl (B3062369) ring involving carbons 3, 4, and 5, effectively protecting the original Δ5 geometry. This rearrangement is reversible, allowing for the regeneration of the Δ5-3β-hydroxy system later in the synthetic sequence.
In biocatalytic approaches, the substrate itself can be modified to prevent unwanted reactions. For example, protecting the 3β-hydroxyl group as a MOM-ether was shown to preserve the Δ5 configuration during microbial transformation, preventing the native microbial enzymes from isomerizing the double bond to the Δ4 position, which would form a 3-keto-Δ4-ene structure. nih.gov This highlights how protecting group strategy is crucial for integrating chemical and biological synthesis steps effectively.
Efficient Deprotection Strategies
Lipase-catalyzed deacetylation has emerged as a particularly effective and environmentally friendly method for the deprotection of acetylated steroids. nih.gov Lipases, a class of hydrolase enzymes, can selectively cleave the ester bond of the 3-acetoxy group under gentle conditions, often in organic solvents, which is advantageous for steroids with poor water solubility.
Research has demonstrated the efficacy of various microbial lipases for this transformation. Notably, lipases from Candida antarctica (CAL B), Candida rugosa (CRL), and Pseudomonas sp. (PSL) have shown excellent results in the deacetylation of androstane (B1237026) and pregnane derivatives. These enzymatic reactions are often characterized by high yields and regioselectivity, minimizing the formation of byproducts. For instance, in certain steroid derivatives, CAL B and CRL have exhibited a preference for the removal of the 3β-acetyl group over other acetyl groups that may be present in the molecule.
The table below summarizes and compares different deprotection strategies for the 3-acetoxy group in steroid derivatives, based on available research findings.
| Deprotection Method | Reagent/Enzyme | Typical Reaction Conditions | Advantages | Disadvantages |
| Basic Hydrolysis | NaOH, KOH, K2CO3 in MeOH/H2O | Room temperature to reflux | Inexpensive reagents, generally high yields | Can be harsh, potential for side reactions (e.g., epimerization), not suitable for base-sensitive functional groups |
| Acidic Hydrolysis | HCl, H2SO4 in MeOH/H2O | Room temperature to reflux | Effective for acid-stable compounds | Can lead to rearrangements or elimination, not suitable for acid-sensitive functional groups |
| Enzymatic Hydrolysis | Lipases (e.g., CAL B, CRL, PSL) | Organic solvent (e.g., toluene, hexane), room temperature | Mild conditions, high selectivity, environmentally friendly | Higher cost of enzymes, may require optimization of solvent and enzyme source |
Catalytic Methods for Selective Functionalization of this compound
The selective functionalization of the steroid skeleton of this compound is essential for the synthesis of novel and potent steroid-based therapeutics. Catalytic methods are at the forefront of this endeavor, offering powerful tools for the introduction of new functional groups at specific positions with high efficiency and atom economy. These methods often target the C-H bonds of the steroid nucleus or the existing double bond.
One prominent strategy is the use of transition metal catalysts to activate and functionalize otherwise inert C-H bonds. Iridium-catalyzed C-H borylation, for example, has emerged as a robust method for the introduction of a boronic ester group onto aromatic and heteroaromatic compounds. illinois.edusigmaaldrich.comnih.govdumelelab.com This methodology can be applied to the steroid nucleus, enabling the subsequent conversion of the C-B bond into a wide range of other functional groups through well-established cross-coupling reactions. The regioselectivity of the borylation is often governed by steric factors, allowing for predictable functionalization at less hindered positions.
Another powerful catalytic approach is remote functionalization, which allows for the selective modification of a distant and unactivated C-H bond. A notable example is the C-19 hydroxylation of steroids, which can be achieved through catalytic methods. nih.govresearchgate.net This transformation is crucial for the synthesis of certain classes of steroid hormones.
The table below presents a selection of catalytic methods for the selective functionalization of steroid skeletons, including this compound, with a focus on the catalyst, the targeted position, and the type of functionalization achieved.
| Catalytic Method | Catalyst System | Targeted Position(s) | Type of Functionalization | Key Features |
| C-H Borylation | [Ir(cod)OMe]2 / dtbpy | Sterically accessible C-H bonds | Introduction of a boronic ester group (Bpin) | Mild reaction conditions, broad functional group tolerance, versatile intermediate for further transformations. illinois.edusigmaaldrich.comnih.gov |
| Remote C-H Hydroxylation | Not specified in the provided context | C-19 (angular methyl group) | Introduction of a hydroxyl group | Enables functionalization of an unactivated methyl group. nih.govresearchgate.net |
Further research into the development of novel catalytic systems will undoubtedly expand the toolbox for the selective functionalization of this compound, paving the way for the synthesis of new generations of steroidal compounds with enhanced therapeutic properties.
Chemical Reactivity and Mechanistic Transformations of 3 Acetoxy 5 Pregnen 20 One
Electrophilic Addition Reactions at the Δ5 Double Bond of 3-Acetoxy-5-pregnen-20-one
The electron-rich Δ5 double bond is susceptible to attack by various electrophiles, leading to addition products with specific and predictable stereochemistry.
Halogenation Mechanisms and Stereoselectivity
The halogenation of the Δ5 double bond is a classic example of an electrophilic addition reaction that proceeds with high stereoselectivity. nih.gov When treated with halogens such as bromine (Br₂) or chlorine (Cl₂), the reaction mechanism involves the formation of a cyclic halonium ion intermediate. researchgate.net
The reaction is initiated by the electrophilic attack of the halogen on the double bond. The alkene's π-electrons attack one bromine atom, displacing the other as a bromide ion. Simultaneously, a lone pair on the attacking bromine atom forms a bond with the other carbon of the original double bond, creating a three-membered ring known as a bromonium ion. iaea.org This cyclic intermediate blocks one face of the steroid's A/B ring system.
The second step is the nucleophilic attack by the bromide ion (Br⁻). This attack occurs in an Sₙ2-like fashion on one of the carbons of the bromonium ion. iaea.org Due to steric hindrance from the cyclic ion, the nucleophile must attack from the opposite face, resulting in a net anti-addition of the two halogen atoms across the double bond. nih.govresearchgate.net For Δ5-steroids, the attack of the initial electrophile (Br⁺) typically occurs from the less hindered α-face, leading to the formation of a 5α,6α-bromonium ion. The subsequent backside attack by the bromide ion at C-6 occurs from the β-face, yielding the trans-diaxial 5α,6β-dibromopregnane derivative as the kinetically favored product.
| Halogenation Reaction Summary | |
| Reactant | This compound |
| Reagent | Br₂ in an inert solvent (e.g., CCl₄) |
| Intermediate | Cyclic bromonium ion |
| Mechanism | Electrophilic addition |
| Stereoselectivity | Anti-addition |
| Primary Product | 3β-Acetoxy-5α,6β-dibromo-pregnan-20-one |
Other Electrophilic Additions
Besides halogenation, the Δ5 double bond undergoes other significant electrophilic additions, including epoxidation and hydroboration-oxidation.
Epoxidation: The reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. merckmillipore.com The reaction is stereospecific, proceeding via a concerted mechanism where the peroxyacid delivers an oxygen atom to the same face of the double bond (syn-addition). merckmillipore.com In Δ5-steroids, the approach of the bulky reagent is favored from the less sterically hindered α-face of the molecule. This results in the selective formation of 3β-Acetoxy-5α,6α-epoxypregnan-20-one. isotope.comresearchgate.net
Hydroboration-Oxidation: This two-step process achieves the net anti-Markovnikov addition of water across the double bond. nih.gov The first step involves the addition of borane (B79455) (BH₃), typically as a complex with THF. The borane adds in a concerted, syn-fashion, with the boron atom adding to the less substituted carbon (C-6) and the hydrogen adding to the more substituted carbon (C-5). google.com Steric factors dictate that the borane reagent also approaches from the α-face. The subsequent oxidation step, using hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. The final product is predominantly the 3β,6α-dihydroxy-5α-pregnan-20-one derivative (after hydrolysis of the acetate). Studies on the closely related cholesterol have shown this reaction yields primarily the 5α,6α-diol. chemicalbook.com
| Electrophilic Addition Reactions | |
| Reaction | Epoxidation |
| Reagent | m-CPBA |
| Stereoselectivity | Syn-addition (from α-face) |
| Product | 3β-Acetoxy-5α,6α-epoxypregnan-20-one |
| Reaction | Hydroboration-Oxidation |
| Reagents | 1. BH₃·THF; 2. H₂O₂, NaOH |
| Stereoselectivity | Syn-addition, Anti-Markovnikov |
| Product | 3β-Acetoxy-5α-pregnan-6α-ol-20-one |
Reactions at the C-20 Carbonyl Group of this compound
The ketone at the C-20 position is a key site for modifications of the steroid side chain, enabling chain extension, oxidation, and the formation of enol derivatives.
Enolization and Formation of Enol Acetate (B1210297) Derivatives
Under acidic or basic conditions, the C-20 ketone can undergo enolization by losing a proton from either the C-17 or C-21 position. In the presence of an acetylating agent, the resulting enol or enolate can be trapped to form a stable enol acetate. A common method involves treating the steroid with isopropenyl acetate and an acid catalyst, such as p-toluenesulfonic acid. This reaction can lead to the formation of the Δ¹⁷(²⁰) or Δ²⁰(²¹) enol acetate, with the former often being the thermodynamically favored product.
Nucleophilic Additions to the C-20 Ketone (e.g., Acetylide Addition)
The electrophilic carbon of the C-20 carbonyl is susceptible to attack by a variety of carbon-based nucleophiles. A synthetically important example is the addition of an acetylide anion, a reaction known as ethynylation. This is typically achieved using reagents like lithium acetylide or by bubbling acetylene (B1199291) gas through a solution containing a strong base (e.g., sodium amide). The acetylide anion attacks the C-20 carbonyl, and subsequent aqueous workup protonates the resulting alkoxide. This reaction produces a tertiary propargyl alcohol, specifically 3β-Acetoxy-20-ethynyl-pregn-5-en-20-ol. The stereochemistry of the addition depends on the reaction conditions and the steric environment around the carbonyl group.
Oxidative Transformations of the C-20 Position
The C-20 acetyl side chain can be transformed into an ester through an oxidative rearrangement known as the Baeyer-Villiger oxidation. This reaction is typically performed with a peroxyacid, such as m-CPBA or peroxyacetic acid. The mechanism involves the initial attack of the peroxyacid on the protonated carbonyl group, forming a Criegee intermediate. This is followed by the concerted migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom, with the simultaneous loss of a carboxylate leaving group.
| Reactions at C-20 Carbonyl | |
| Reaction | Acetylide Addition |
| Reagent | Lithium Acetylide (LiC≡CH) |
| Mechanism | Nucleophilic Addition |
| Product Type | Tertiary Propargyl Alcohol |
| Reaction | Baeyer-Villiger Oxidation |
| Reagent | m-CPBA |
| Mechanism | Oxidative Rearrangement |
| Product Type | 17-Acetoxyandrostane derivative |
Hydrolysis and Transesterification Reactions of the 3-Acetoxy Group
The 3β-acetoxy group of this compound is susceptible to cleavage and transformation under both acidic and basic conditions, leading to the formation of pregnenolone (B344588) or other esters, respectively.
While specific kinetic studies detailing the acetolysis of pregnenolone acetate are not extensively documented in readily available literature, the principles of ester solvolysis can be applied. Acetolysis, the cleavage of a compound by acetic acid, of the 3-acetoxy group would be influenced by factors such as temperature, the presence of a catalyst (acid or base), and the solvent system. The rate of this reaction is expected to be significantly slower than hydrolysis due to the lower nucleophilicity of acetic acid compared to water.
In related steroidal systems, the rate of solvolysis is highly dependent on the stereochemistry and the presence of neighboring groups that can participate in the reaction, potentially leading to enhanced reaction rates and the formation of rearranged products. For instance, the participation of a nearby double bond or heteroatom can stabilize a carbocation intermediate, thereby accelerating the rate of acetate departure.
The hydrolysis of the 3-acetoxy group to yield 3β-hydroxy-5-pregnen-20-one (pregnenolone) can proceed through different mechanisms depending on the pH of the reaction medium.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the mechanism typically involves the following steps:
Protonation: The carbonyl oxygen of the acetate group is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the original hydroxyl group of the ester.
Elimination: The protonated hydroxyl group (now a good leaving group, water) is eliminated, and the carbonyl group is reformed.
Deprotonation: The protonated carbonyl of the resulting carboxylic acid (acetic acid) is deprotonated to regenerate the acid catalyst.
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a base, such as hydroxide (B78521), the hydrolysis is irreversible and proceeds as follows:
Nucleophilic Attack: The hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, eliminating the 3β-alkoxide of pregnenolone as the leaving group.
Acid-Base Reaction: The liberated alkoxide is a strong base and deprotonates the newly formed acetic acid, yielding pregnenolone and an acetate salt. This final acid-base step drives the reaction to completion.
Neighboring group participation can also play a significant role in the hydrolysis of steroidal acetates. nih.govnih.govscribd.com The acetoxy group itself can act as a neighboring group, leading to the formation of cyclic intermediates and influencing the stereochemical outcome of the reaction. nih.govnih.gov
Rearrangement Reactions of this compound Derivatives
The rigid steroidal skeleton of this compound and its derivatives can be induced to undergo various rearrangement reactions, often by generating a carbocation or other reactive intermediate. These rearrangements can lead to profound changes in the steroid's structure and biological activity.
One common type of rearrangement in steroid chemistry is the Wagner-Meerwein rearrangement , which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation. glowm.comwikipedia.org For example, the generation of a carbocation at a position adjacent to a quaternary carbon (like C-10 or C-13 in the pregnane (B1235032) skeleton) can trigger the migration of a methyl group to form a more stable carbocation. These rearrangements are often observed during acid-catalyzed dehydration of steroidal alcohols or solvolysis of steroidal tosylates.
Another important rearrangement is the Beckmann rearrangement , which involves the transformation of an oxime into an amide or a lactam. scribd.comnih.govnih.gov The oxime of the C-20 ketone of this compound, upon treatment with an acid catalyst, could theoretically undergo a Beckmann rearrangement to yield a D-homo lactam, expanding the five-membered D-ring into a six-membered ring. The stereochemistry of the oxime would determine which group migrates.
Regioselective Functionalization of the Pregnane Skeleton at Remote Positions
Introducing functional groups at specific, unactivated positions on the steroid nucleus is a significant challenge in synthetic steroid chemistry. This process, known as remote functionalization, allows for the synthesis of novel steroid analogs with potentially altered biological properties. nih.gov
The introduction of a hydroxyl group at the C-17α position of this compound is a crucial transformation, as 17α-hydroxypregnenolone is a key intermediate in the biosynthesis of sex hormones and corticosteroids. nih.govnih.gov
In biological systems, this hydroxylation is catalyzed with high regioselectivity and stereoselectivity by the enzyme cytochrome P450 17A1 (CYP17A1). nih.gov Chemically, achieving this transformation can be more challenging. Methods for the remote hydroxylation of steroids often involve the use of directing groups or specialized oxidizing agents. For example, reagents can be tethered to a reactive site on the steroid, which then deliver an oxidizing species to a specific remote C-H bond.
Various methods have been developed for the remote hydroxylation of the steroid skeleton, including the use of:
Dioxiranes: These reagents have been used to introduce hydroxyl groups at various positions, including C-17. nih.gov
Metal-based catalysts: Porphyrin complexes of manganese, rhodium, ruthenium, and osmium have been employed to catalyze hydroxylation at multiple positions on the steroid nucleus. nih.gov
Suarez conditions: Irradiation in the presence of iodine and a hypervalent iodine reagent can facilitate the insertion of an oxygen atom into remote C-H bonds. nih.gov
The synthesis of derivatives of 17α-hydroxypregnenolone often starts from precursors where the 17α-hydroxyl group is already present or can be introduced stereoselectively. nih.gov
The pregnane skeleton of this compound possesses multiple potentially reactive sites. Achieving selectivity in derivatization reactions is therefore a primary concern. The control of selectivity can be achieved through several strategies:
Steric Hindrance: The inherent steric environment of the steroid nucleus can direct reagents to attack the less hindered face of the molecule. For example, the α-face is generally more accessible than the β-face, which is shielded by the angular methyl groups at C-10 and C-13.
Electronic Effects: The electron-donating or electron-withdrawing nature of existing substituents can influence the reactivity of nearby positions. The 3β-acetoxy group, for instance, can exert an influence on the reactivity of the A and B rings.
Directing Groups: A functional group can be used to direct a reagent to a specific position. This can be a group that is already part of the molecule or one that is temporarily installed. These directing groups can operate through chelation to a metal catalyst or by positioning a reactive moiety in proximity to a target C-H bond.
Catalyst Control: The choice of catalyst can dramatically influence the regioselectivity of a reaction. For instance, in reactions involving carbenoids, different metal catalysts can favor insertion at different positions.
By carefully selecting the reagents, catalysts, and reaction conditions, it is possible to achieve a high degree of control over the functionalization of the pregnane skeleton, enabling the synthesis of a wide variety of complex and valuable steroid derivatives.
Investigating 3 Acetoxy 5 Pregnen 20 One Within Steroid Biochemical Pathways
Theoretical Role as a Precursor in Steroidogenesis Pathways (In Vitro Models)
In natural steroidogenesis, the process begins with the conversion of cholesterol to pregnenolone (B344588). nih.gov This reaction, occurring within the mitochondria, is the rate-limiting step in the production of steroid hormones. nih.gov Pregnenolone is then shuttled to the endoplasmic reticulum, where it undergoes further enzymatic modifications to yield progestogens, corticosteroids, androgens, and estrogens.
3-Acetoxy-5-pregnen-20-one serves as a synthetic surrogate for pregnenolone in in vitro studies and synthetic chemistry. The 3β-acetate group acts as a protecting group, preventing unwanted reactions at the 3β-hydroxyl position while modifications are made to other parts of the steroid skeleton. This allows chemists to mimic and investigate specific steps of steroidogenesis under controlled laboratory conditions. The acetate (B1210297) group can be readily removed through hydrolysis to yield the free 3β-hydroxy steroid, allowing the synthesized intermediate to be integrated into pathways that require the natural hydroxyl group.
The introduction of an oxygen function at the C-11 position is a critical step in the synthesis of corticosteroids like cortisone (B1669442) and hydrocortisone. While direct C-11 hydroxylation is typically achieved through microbial fermentation in industrial processes, laboratory-scale syntheses often rely on multi-step chemical transformations starting from accessible steroid precursors.
This compound is a valuable starting material for creating these 11-oxygenated analogs. The synthetic challenge lies in functionalizing the chemically inert C-11 position. Research has demonstrated pathways to transform related C-12 oxygenated steroids, readily available from natural sources like hecogenin, into intermediates that can be further elaborated to introduce the C-11 oxygen function. For instance, 3β-acetoxy-5α-pregnane-12,20-dione has been converted into Δ⁹⁽¹¹⁾-3β,20β-diacetoxy-5α-pregnan-12-one, an intermediate that positions a double bond for subsequent oxidation to create the desired 11-keto group characteristic of cortical hormones. researchgate.net These routes provide a chemical basis for producing cortical hormone analogs from non-traditional precursors.
Reichstein's Substance S (17α,21-dihydroxyprogesterone) is a key intermediate in the adrenal cortex's synthesis of cortisol. The chemical synthesis of this and related corticosteroids is of significant pharmaceutical importance. Various synthetic strategies have been developed, many of which utilize derivatives of this compound.
A common strategy involves the introduction of the 17α-hydroxyl group and the C-21 hydroxyl group onto the pregnane (B1235032) skeleton. Starting from this compound, a sequence of reactions can be employed. For example, the formation of a 17,20-enol acetate allows for epoxidation to introduce the 17α-hydroxyl group. Subsequent reactions at C-21, such as bromination followed by displacement with an acetate group, yield a diacetate precursor. Final deprotection and oxidation steps can then furnish Reichstein's Substance S or its analogs. The stability and reactivity of the 3-acetoxy-Δ⁵-steroid system are crucial for the success of these multi-step syntheses.
Enzymatic Transformations of this compound in Cell-Free and Recombinant Systems
While this compound is primarily a synthetic compound, its interaction with steroidogenic enzymes is a subject of research interest. In its natural form, pregnenolone is a substrate for two major enzymes: 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts it to progesterone (B1679170), and CYP17A1, which hydroxylates it at the 17α position to form 17α-hydroxypregnenolone.
The presence of the 3β-acetate group generally blocks the action of 3β-HSD, as this enzyme specifically recognizes the free hydroxyl group. However, non-specific esterase enzymes present in some cell-free systems or tissue preparations could potentially hydrolyze the acetate, liberating pregnenolone which can then enter the metabolic pathway. Studies using recombinant enzymes in purified systems are necessary to characterize the specific inhibitory or substrate activity of the acetylated form with various steroidogenic enzymes. Such studies help to understand the structure-activity relationships of these enzymes and can aid in the design of specific inhibitors or modulators.
Synthesis of this compound Derivatives for Biochemical Probe Development
Modified steroids are invaluable tools for studying the active sites and mechanisms of steroidogenic enzymes. This compound serves as a scaffold for creating these biochemical probes. By introducing specific functional groups or labels, researchers can design molecules that bind to an enzyme's active site, allowing for its characterization.
For example, halogenated derivatives of pregnenolone have been synthesized to act as mechanistic probes for hydroxylases like CYP17A1 and CYP21A2. nih.gov A synthetic scheme might start with the transformation of pregnenolone into a derivative such as 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one. nih.gov This functionalized intermediate can then be reacted with various nucleophiles to generate a library of compounds. These probes can help elucidate enzymatic mechanisms, map active site topography, and identify potential inhibitors.
Table 1: Examples of this compound Derivatives as Biochemical Probes
| Derivative Name | Target Enzyme(s) | Purpose of Modification |
|---|---|---|
| 17α-Bromo-3β-acetoxy-5-pregnen-20-one | CYP17A1 (17α-hydroxylase/17,20-lyase) | Introduces a reactive group at the site of hydroxylation to probe the enzyme's active site. |
| 21-Halogenated-3β-acetoxy-5-pregnen-20-one | CYP21A2 (21-hydroxylase) | Places a probe atom at the position of enzymatic action to study the hydroxylation mechanism. |
Comparative Biochemical Reactivity of this compound with Other Steroid Intermediates
The biochemical reactivity of this compound is largely defined by the 3β-acetate and the Δ⁵ double bond. Its reactivity can be compared to other key steroid intermediates.
Pregnenolone: The primary difference is the 3β-hydroxyl group in pregnenolone versus the 3β-acetate in its derivative. Pregnenolone is a direct substrate for 3β-HSD, initiating its conversion to progesterone. This compound is resistant to this oxidation, making it a more stable intermediate in certain chemical environments.
Progesterone: Progesterone has a 3-keto-Δ⁴-ene system, which is biochemically distinct from the 3-acetoxy-Δ⁵-ene system. The conjugated enone system of progesterone is crucial for its binding to the progesterone receptor and makes it a substrate for enzymes like 5α-reductase. This compound lacks this key structural feature.
Dehydroepiandrosterone (DHEA): DHEA also possesses the 3β-hydroxy-Δ⁵ structure but lacks the C-20 acetyl side chain, having a ketone at C-17 instead. This structural difference directs DHEA towards androgen and estrogen synthesis via the action of 17β-hydroxysteroid dehydrogenase and aromatase, respectively.
The acetylated group on this compound renders it less biologically active in pathways requiring a free 3-hydroxyl group but makes it an ideal, protected precursor for the chemical synthesis of more complex steroids where precise control over reactive sites is essential.
Table 2: Comparison of Key Steroid Intermediates
| Compound | Key Structural Features | Primary Subsequent Metabolite(s) |
|---|---|---|
| Pregnenolone | 3β-Hydroxy, Δ⁵ double bond, C-20 ketone | Progesterone, 17α-Hydroxypregnenolone |
| This compound | 3β-Acetoxy, Δ⁵ double bond, C-20 ketone | (Primarily a synthetic precursor) |
| Progesterone | 3-Keto, Δ⁴ double bond, C-20 ketone | 17α-Hydroxyprogesterone, 11-Deoxycorticosterone |
Advanced Analytical and Spectroscopic Characterization Methods in 3 Acetoxy 5 Pregnen 20 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of 3-Acetoxy-5-pregnen-20-one Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the steroid.
In ¹H NMR, the chemical shifts, coupling constants, and signal multiplicities of protons allow for the precise assignment of each hydrogen atom in the molecule. For instance, the protons of the C-21 methyl group of the acetyl side chain typically appear as a sharp singlet around 2.13 ppm. The olefinic proton at C-6 is usually observed as a multiplet around 5.35 ppm. The proton at C-3, attached to the carbon bearing the acetoxy group, is a key diagnostic signal, appearing as a multiplet in the 4.5-4.6 ppm region. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning overlapping signals and confirming the connectivity of the spin systems within the complex steroid nucleus. nih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbonyl carbons of the C-20 ketone and the acetate (B1210297) group are readily identified in the downfield region of the spectrum (around 209 ppm and 170 ppm, respectively). The olefinic carbons at C-5 and C-6 also have characteristic shifts.
A study on the derivative 3β-acetoxypregna-5,16-dien-20-one demonstrated the power of high-field NMR (750 MHz) combined with iterative full spin analysis to achieve total and unambiguous assignment of the ¹H NMR spectrum, which is often complicated by signal overlap. nih.gov This level of detail is critical for confirming the structure of newly synthesized derivatives.
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-21 (CH₃) | ~2.13 | Singlet |
| H-3 | ~4.5-4.6 | Multiplet |
| H-6 | ~5.35 | Multiplet |
| H-18 (CH₃) | ~0.63 | Singlet |
| H-19 (CH₃) | ~1.01 | Singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.
Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.
Under Electron Ionization (EI), the parent compound, pregnenolone (B344588) (3-hydroxy-5-pregnen-20-one), shows a molecular ion peak (M⁺) at m/z 316. nist.gov The mass spectrum is characterized by a series of fragment ions resulting from the cleavage of the steroid skeleton and the loss of functional groups. Common fragmentation pathways include the loss of the acetyl group (CH₃CO), water (from the hydroxyl group in the parent compound), and cleavage of the D-ring.
Softer ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are often coupled with liquid chromatography (LC-MS) for the analysis of steroid mixtures. chromsoc.jpnih.gov These methods typically produce protonated molecules [M+H]⁺ or other adducts, with less fragmentation than EI, making them ideal for molecular weight determination. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of a selected precursor ion, providing specific structural information for identification and quantification. nih.gov For example, in the analysis of related steroids, characteristic losses of water (18 Da) and acetic acid (60 Da) from the molecular ion are diagnostic. nih.gov
The analysis of anionic adducts of steroids using ESI-MS has also been explored, revealing novel fragmentation pathways that can aid in structural characterization. sigmaaldrich.com
Table 2: Key Mass-to-Charge Ratios (m/z) in the EI Mass Spectrum of Pregnenolone (Parent Compound)
| m/z | Proposed Fragment |
|---|---|
| 316 | [M]⁺ (Molecular Ion) |
| 301 | [M - CH₃]⁺ |
| 298 | [M - H₂O]⁺ |
| 283 | [M - H₂O - CH₃]⁺ |
Note: Data corresponds to the parent compound 3-hydroxy-5-pregnen-20-one. nist.govnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups present in this compound.
IR spectroscopy is particularly useful for confirming the presence of the carbonyl groups and the carbon-carbon double bond. The spectrum of pregnenolone acetate will exhibit strong absorption bands characteristic of:
C=O stretch (ester): Around 1730-1740 cm⁻¹
C=O stretch (ketone): Around 1705-1715 cm⁻¹
C-O stretch (ester): Around 1240-1260 cm⁻¹
C=C stretch (alkene): Around 1665-1675 cm⁻¹
UV-Vis spectroscopy provides information about conjugated systems. Since this compound contains an isolated double bond at the C-5 position, it does not show strong absorption in the standard UV-Vis range (200-800 nm). However, derivatives that introduce conjugation, such as an additional double bond at C-16 (as in 3β-acetoxypregna-5,16-dien-20-one), will exhibit a significant UV absorption maximum. For example, the related compound 16-dehydropregnenolone (B108158) is analyzed using a UV detector set at a wavelength of 248 nm. nih.gov This makes UV-Vis spectroscopy a valuable tool for monitoring reactions that alter the electronic structure of the steroid.
X-ray Crystallography for Absolute Stereochemistry Determination of Novel Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of crystalline derivatives of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom in the molecule.
This technique provides unequivocal information on:
The conformation of the steroid rings (e.g., chair, half-chair, envelope).
The stereochemistry at all chiral centers.
The precise bond lengths, bond angles, and torsion angles.
The packing of molecules in the crystal lattice.
For example, the crystal structure of 3β-Acetoxy-19-hydroxy-Δ5-pregnen-20-one, a derivative, was determined to have an orthorhombic crystal system. nih.govresearchgate.net The analysis confirmed that the A and C rings adopt chair conformations, while the B ring (containing the double bond) displays a half-chair conformation. nih.govresearchgate.net The five-membered D ring was found in an envelope conformation. nih.govresearchgate.net Such detailed structural data is invaluable for understanding structure-activity relationships and for confirming the outcome of stereoselective synthetic transformations.
Table 3: Crystallographic Data for 3β-Acetoxy-19-hydroxy-Δ5-pregnen-20-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₃H₃₄O₄ |
| Molecular Weight | 374.50 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.6960 (6) |
| b (Å) | 12.3708 (4) |
| c (Å) | 18.3303 (10) |
| Volume (ų) | 1971.91 (18) |
| Z (molecules/unit cell) | 4 |
Data obtained at a temperature of 100 K. nih.govresearchgate.net
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound and its derivatives from reaction mixtures and biological matrices.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of steroids. Reversed-phase (RP) HPLC is particularly common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. pubcompare.ai
A typical RP-HPLC method for pregnenolone acetate would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govsielc.com Detection is often achieved using a UV detector, although this is more effective for derivatives with a chromophore. nih.gov For compounds lacking a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used. thermofisher.com HPLC methods are validated for accuracy, precision, sensitivity, and stability to ensure reliable quantitative results, which is crucial for pharmacokinetic studies. nih.gov
Table 4: Example HPLC Method Parameters for Pregnenolone Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 or Zorbax C18 |
| Mobile Phase | Acetonitrile and water with phosphoric or formic acid |
| Detection | UV or Mass Spectrometry (MS) |
These are general conditions and are optimized for specific applications. pubcompare.aisielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique, valued for its high resolution and sensitivity. Due to the low volatility of steroids, derivatization is typically required before GC analysis. A common procedure involves converting hydroxyl groups to more volatile trimethylsilyl (B98337) (TMS) ethers. pnas.org
In a GC-MS analysis, the derivatized steroid is separated on a capillary column (e.g., CP-Sil 5CB) based on its boiling point and interaction with the stationary phase. pnas.org The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data. The unique combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the compound. pnas.org GC-MS/MS methods have been developed for the highly sensitive and specific quantification of pregnenolone and other key steroids in biological fluids like blood plasma and serum. nih.govresearchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography (TLC) serves as a fundamental, efficient, and economical technique for the real-time monitoring of chemical reactions involving this compound. akjournals.comresearchgate.net Its simplicity and rapidity allow chemists to qualitatively track the progress of a reaction, ensuring optimal yield and purity of the final product. TLC is widely used for the analysis of various steroids, making it a suitable method for intermediates and final products in steroid synthesis. akjournals.comresearchgate.net
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel. rochester.edu The plate is then placed in a sealed chamber containing a suitable solvent system, known as the mobile phase. Capillary action draws the mobile phase up the plate, and as it passes over the initial spot, it dissolves the mixture and carries it up the plate.
Separation of the components—starting material, intermediates, and the product, this compound—occurs based on their differential affinities for the stationary phase (the silica gel) and their solubility in the mobile phase. Generally, more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance, while less polar compounds travel further. The acetylation of pregnenolone to form this compound, for instance, results in a less polar compound that will exhibit a higher Retention Factor (Rf) value than its precursor. The Rf value is a key parameter, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. researchgate.net
To effectively monitor a reaction, three lanes are typically spotted on a single TLC plate: one for the starting material (reactant), one for the reaction mixture, and a "cospot" where the reaction mixture is spotted directly on top of the reactant spot. rochester.edu This cospot is crucial for confirming the identity of the spots, especially when the Rf values of the reactant and product are very similar. rochester.edu The reaction is considered complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane.
Selection of Mobile Phase and Visualization
The choice of the mobile phase is critical for achieving clear separation. For steroids like this compound, mixtures of non-polar and moderately polar solvents are common. A frequently used system is a mixture of n-hexane and ethyl acetate, where the ratio can be adjusted to optimize separation. researchgate.net
Since many steroids are not colored, visualization techniques are required to see the separated spots. A common non-destructive method is viewing the plate under UV light (typically at 254 nm), which can reveal UV-active compounds as dark spots on a fluorescent background. researchgate.netasean.org For more sensitive or specific detection, various chemical staining reagents are employed. akjournals.comresearchgate.net After developing the plate, it is dried and then sprayed with or dipped into a staining solution, often followed by heating to develop the spots. epfl.chanalis.com.my
Common visualization reagents for steroids include:
Vanillin-sulfuric acid: This reagent gives a range of colors (violet, blue, red, green) with different steroids, terpenes, and phenols upon heating. researchgate.net
Anisaldehyde-sulfuric acid: Similar to vanillin, this stain produces various colored spots with steroids, sugars, and terpenes when heated.
Phosphomolybdic acid: This provides sensitive detection for a wide variety of organic compounds, including steroids, which appear as dark blue or green spots on a yellow-green background. akjournals.com
Potassium permanganate (B83412) (KMnO₄): This stain reacts with compounds that can be oxidized, such as those with double bonds, appearing as yellow or brown spots on a purple background.
Illustrative TLC Data
The following table provides representative data for monitoring the acetylation of pregnenolone to this compound using TLC.
| Compound Name | Role | Rf Value* | Visualization (Anisaldehyde-Sulfuric Acid Stain) |
| Pregnenolone | Starting Material | 0.25 | Blue-Violet Spot |
| This compound | Product | 0.55 | Red-Violet Spot |
| Acetic Anhydride (B1165640) | Reagent | - | Not typically visualized with this stain |
| Pyridine | Base/Solvent | - | Not typically visualized with this stain |
Note: Rf values are illustrative and were obtained using a silica gel stationary phase and a mobile phase of n-hexane:ethyl acetate (3:1, v/v). Values can vary based on specific experimental conditions such as plate type, solvent purity, temperature, and chamber saturation.
Computational and Theoretical Studies of 3 Acetoxy 5 Pregnen 20 One Reactivity and Structure
Molecular Modeling and Dynamics Simulations for Conformation and Binding Interactions
Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structure of 3-Acetoxy-5-pregnen-20-one and its interactions with biological systems, such as cell membranes.
All-atom molecular dynamics (MD) simulations have been employed to study the behavior of a range of steroid compounds, including pregnenolone (B344588) acetate (B1210297), within a lipid membrane. These simulations reveal that steroids like pregnenolone acetate, which lack hydrogen-bond donors, tend to position themselves deeper within the membrane core compared to more polar steroids. acs.orguni-saarland.de The acetate group at the C-3 position and the acetyl group at C-17 influence its penetration depth into the membrane. uni-saarland.de Simulation snapshots illustrate the orientation and localization of pregnenolone acetate within the lipid bilayer, providing a molecular-level view of its interaction with this crucial biological barrier. acs.orgresearchgate.net
Table 1: Conformational Details of a this compound Analog
| Ring | Conformation |
|---|---|
| A | Chair |
| B | Half-Chair |
| C | Chair |
| D | Envelope |
Data derived from the crystal structure of 3β-Acetoxy-19-hydroxy-Δ5-pregnen-20-one. nih.govresearchgate.net
Furthermore, MD simulations can elucidate the orientation of the steroid molecule with respect to the membrane normal, often described by a tilt angle. uni-saarland.de For amphiphilic steroids, the orientation is influenced by the polarity of the functional groups at the C-3 and C-17 positions. uni-saarland.deresearchgate.net
Quantum Chemical Calculations of Electronic Structure, Reaction Energetics, and Transition States
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal for understanding the electronic structure and reactivity of molecules. lsu.edunih.govepfl.ch While specific studies on the reaction energetics and transition states of this compound are not extensively documented, the application of these methods to similar steroid systems provides a framework for understanding its chemical behavior.
For instance, DFT has been used to perform quantum chemical calculations on related pregnane (B1235032) derivatives to analyze their electronic properties. researchgate.net Such calculations can determine frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. Research on other steroids has also utilized multi-scale modeling approaches, combining quantum mechanics and molecular mechanics (QM/MM), to investigate the selectivity of enzymatic reactions like hydroxylation by cytochrome P450 enzymes. nih.govacs.org These studies evaluate the regio- and stereoselectivities of reactions by calculating the energetics of different reaction pathways. nih.gov This type of computational analysis could be applied to predict the metabolic fate of this compound and to understand the mechanisms of its chemical transformations.
In Silico Prediction of Spectroscopic Properties of this compound and its Metabolites
Computational methods are increasingly used to predict spectroscopic data, aiding in the identification and structural elucidation of compounds and their metabolites. nih.govchemaxon.combohrium.com
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a key area of in silico analysis. For example, the complete and unambiguous assignment of the 1H NMR spectrum of 3β-acetoxypregna-5,16-dien-20-one was achieved with the aid of computational tools that perform iterative full spin analysis. nih.gov This approach demonstrates the power of combining experimental NMR with computational methods to resolve complex spectra. nih.gov Similar methodologies could be applied to this compound to predict its 1H and 13C NMR spectra, which would be invaluable for its characterization and the identification of its metabolites. The configuration of substituents on the steroid backbone can significantly influence NMR spectra, allowing for the differentiation of isomers. nih.gov
In the realm of mass spectrometry, in silico fragmentation tools are used to predict the mass spectra of molecules. nih.gov These tools, which can employ quantum chemistry and machine learning, simulate the fragmentation patterns of a parent molecule, which can then be compared to experimental data to identify the compound and its metabolites. nih.gov There are various software packages available that can predict the metabolites of a compound through a reaction rule-based approach, covering both phase I and phase II biotransformations. nih.gov The electron ionization mass spectrum of pregnenolone acetate is available in databases, providing a reference for such in silico predictions. nist.gov
Development of Predictive Models for Stereoselectivity and Regioselectivity in Chemical Transformations
The development of predictive models for the outcomes of chemical reactions is a significant goal in computational chemistry. For complex molecules like steroids, predicting the stereoselectivity and regioselectivity of transformations is particularly challenging but crucial for synthesis and understanding metabolism.
Computational approaches, including molecular docking and MD simulations, have been successfully used to rationalize and predict the regioselectivity of steroid hydroxylation by enzymes like CYP154C5. nih.govresearchgate.net By modeling the enzyme-substrate complex, researchers can identify alternative binding modes of the steroid in the active site that lead to different hydroxylation products. nih.govresearchgate.net Protein engineering, guided by these computational insights, can then be used to alter the enzyme's regioselectivity. nih.gov
Furthermore, multi-scale modeling that combines molecular dynamics with QM/MM calculations has been applied to understand the regio- and stereoselectivities of hydroxylation for steroids like testosterone (B1683101) catalyzed by human cytochrome P450 enzymes. nih.gov These studies reveal how the enzyme environment and the intrinsic reactivity of the substrate contribute to the selective formation of specific products. nih.gov Such predictive models are not only crucial for understanding biological processes but also for the synthetic production of valuable steroid derivatives. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pregnenolone acetate |
| 3β-Acetoxy-19-hydroxy-Δ5-pregnen-20-one |
| 3β-acetoxypregna-5,16-dien-20-one |
Future Directions and Emerging Research in 3 Acetoxy 5 Pregnen 20 One Chemistry
Development of Green Chemistry Approaches for 3-Acetoxy-5-pregnen-20-one Synthesis
The traditional synthesis of steroid intermediates, including this compound, has often relied on methods that are environmentally taxing. A significant focus of modern research is the development of "green" alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials.
Key developments in this area include:
Catalytic Hydrogenation: The synthesis of this compound often involves the catalytic hydrogenation of a precursor like 16-Dehydropregnenolone (B108158) acetate (B1210297) (16-DPA). nih.gov Green approaches focus on optimizing this step. A patented method describes using a compound catalyst system of palladium/carbon (Pd/C) and ammonium (B1175870) acetate in an ethyl acetate solvent. nih.gov This method is noted for its mild reaction conditions, high selectivity which prevents impurity generation, and the use of a recoverable solvent, aligning with the principles of green chemistry. nih.gov
Flow Chemistry: Continuous flow synthesis represents a paradigm shift from traditional batch processing. princeton.edu This technique, which involves conducting reactions in a continuous stream through tubes or channels, has been applied to the multi-step synthesis of 16-DPA from diosgenin. princeton.edunih.govchemai.io Flow chemistry offers numerous advantages, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for integrated, multi-step processes without isolating intermediates. princeton.edunih.gov This leads to higher efficiency, reduced waste, and better resource utilization. princeton.edu
Biocatalysis: Leveraging enzymes and whole-cell microorganisms for chemical transformations is a cornerstone of green chemistry. mit.eduresearchgate.net Biocatalysis offers remarkable regio- and stereoselectivity under mild conditions, which is often difficult to achieve with conventional chemical methods. mit.edu While direct biocatalytic acetylation of pregnenolone (B344588) is explored, a more significant green application is the microbial transformation of sterols (from renewable plant sources) to create steroid precursors, reducing reliance on complex chemical degradation pathways.
| Approach | Key Feature | Advantage | Example Reagent/Technique |
|---|---|---|---|
| Oxidant Replacement | Substituting toxic heavy metals | Reduced environmental pollution and toxicity | Hydrogen Peroxide (H₂O₂) instead of Chromic Anhydride (B1165640) (CrO₃) eurekalert.org |
| Optimized Catalysis | High selectivity and mild conditions | Higher product purity, fewer byproducts | Palladium/Carbon (Pd/C) and Ammonium Acetate nih.gov |
| Flow Chemistry | Continuous processing in microreactors | Improved safety, efficiency, and scalability princeton.edunih.gov | Telescoped multi-step synthesis of 16-DPA nih.gov |
| Biocatalysis | Use of enzymes or microorganisms | High selectivity, renewable catalysts, mild conditions mit.eduresearchgate.net | Microbial transformation of sterols |
Exploration of Novel Reactivity Profiles and Unconventional Transformations
Beyond optimizing its synthesis, researchers are actively exploring new ways to chemically modify the this compound scaffold. This involves developing reactions that functionalize the steroid nucleus in previously inaccessible ways, leading to novel derivatives with unique structures and potential applications.
Remote Functionalization: The steroid skeleton is rich in C-H bonds, but selectively activating a specific, unactivated position is a significant chemical challenge. Recent advances in remote functionalization allow for the introduction of chemical groups at positions far from existing functional groups. For instance, methods using manganese-porphyrin catalysts can hydroxylate various remote positions on a steroid core, including C-7, C-11, and C-14. While not always starting from pregnenolone acetate itself, these methodologies are directly applicable to it and open pathways to a vast array of new derivatives.
Biotransformations for Unconventional Hydroxylation: Microbial biotransformation serves as a powerful tool for achieving unconventional transformations. Specific strains of microorganisms can introduce hydroxyl groups onto the pregnenolone skeleton with high regio- and stereoselectivity. For example, fermentation of pregnenolone with Bacillus strains has been shown to yield 7β-hydroxypregnenolone as a major metabolite, a functionalization that is difficult to achieve selectively through standard organic chemistry methods. researchgate.net
Synthesis of Heterocyclic Derivatives: Research has demonstrated the transformation of pregnenolone into complex heterocyclic structures. One synthetic scheme converts pregnenolone into a 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one intermediate. chemcopilot.com This highly functionalized intermediate can then react with various amino alcohols to produce novel 21-nitrogen substituted pregna-5,17(20)-dienes, effectively using the C-20 ketone and adjacent positions as a handle to build new ring systems attached to the steroid core. chemcopilot.com
C-19 Functionalization: The angular C-19 methyl group is typically unreactive. However, specific synthetic strategies allow for its functionalization. For example, 3β-Acetoxy-19-hydroxy-Δ5-pregnen-20-one has been synthesized and isolated as an important intermediate. preprints.org Such C-19 functionalized steroids are valuable precursors for the synthesis of steroids with rearranged A/B-ring systems, which exhibit interesting biological properties. preprints.org
Advanced Applications in Medicinal Chemistry Scaffold Development (Purely Chemical Synthesis Focus)
This compound is a fundamental building block in medicinal chemistry, serving as the starting point for the synthesis of more complex molecules with potential therapeutic value. The focus here is on the chemical strategies used to elaborate the basic steroid scaffold into novel structures.
Building Blocks for Rearranged Steroids: As mentioned, C-19 functionalized derivatives of pregnenolone acetate are key intermediates for creating compounds with modified A/B-ring systems, such as B-homo-steroids. preprints.org This highlights its role not just as a precursor to known hormones, but as a scaffold for fundamentally new steroid architectures.
Synthesis of Labeled Steroids: For use in metabolic studies and as internal standards in analytical chemistry, isotopically labeled steroids are essential. A multi-step synthesis starting from a 19-hydroxy derivative of pregnenolone acetate has been developed to produce [19-²H₃]-pregnenolone. nih.gov This complex synthesis involves transforming the starting material into a 3α,5-cyclo derivative to facilitate selective oxidation, followed by reduction with lithium aluminum deuteride (B1239839) and other steps to introduce the three deuterium (B1214612) atoms at the C-19 position. nih.gov
Platform for Novel Heterocyclic Moieties: The pregnenolone scaffold is readily modified to incorporate diverse heterocyclic systems, which is a common strategy in drug discovery to explore new chemical space and biological activities. The synthesis of 21-nitrogen substituted pregna-5,17(20)-dienes is a prime example, where the C-17 and C-20 positions are transformed to create complex amide and oxazoline (B21484) derivatives. chemcopilot.com These modifications significantly alter the shape and electronic properties of the steroid tail, leading to compounds with novel interaction profiles.
Precursor for Multi-Target Drug Candidates: In the context of complex diseases like Alzheimer's, researchers are designing molecules that can interact with multiple targets. Pregnenolone derivatives have been synthesized and evaluated for their ability to inhibit amyloid β peptide aggregation and acetylcholinesterase. rsc.org These syntheses often involve modifying the C-20 ketone or other positions on the steroid to attach pharmacophores that confer these additional biological activities, demonstrating the utility of the pregnenolone acetate core as a versatile scaffold for creating multi-functional drug candidates. rsc.org
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for this compound Chemistry
The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize how chemical synthesis is planned and executed. While still an emerging area for specific applications to this compound, the principles and tools being developed are directly applicable and represent the future of steroid chemistry.
Reaction Outcome and Yield Prediction: One of the most significant challenges in organic synthesis is predicting the outcome and yield of a reaction under various conditions. princeton.edu ML models, particularly "random forest" algorithms, can be trained on large datasets of chemical reactions to predict outcomes with startling accuracy. princeton.edu For the chemistry of this compound, an ML model could be trained on a database of steroid functionalization reactions. A chemist could then input the pregnenolone acetate structure along with various reagents and conditions, and the model would predict the likely major product and its potential yield, saving significant time and resources on trial-and-error experimentation. princeton.educhemai.io
Retrosynthesis Planning: AI is transforming retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials. nih.gov AI-driven retrosynthesis tools can analyze a complex derivative of pregnenolone acetate and propose multiple viable synthetic routes, ranking them based on predicted efficiency, cost, or other parameters. nih.gov These tools are not limited by human intuition and can propose novel or unconventional synthetic pathways that a chemist might overlook. nih.gov
Optimizing Reaction Conditions: ML algorithms can navigate the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions for a desired transformation. chemcopilot.com By running a limited number of experiments and feeding the data to an ML model, the system can intelligently suggest the next set of conditions to try, rapidly converging on the highest possible yield. This could be applied to any key step in a synthetic sequence starting from this compound, such as a selective hydrogenation or a complex coupling reaction.
Predicting Molecular Properties and Selectivity: Understanding the steric and electronic properties of the steroid nucleus is key to predicting reactivity. AI and ML can analyze these properties to predict the selectivity of a reaction. eurekalert.org For example, when attempting to functionalize one of the many C-H bonds on the pregnenolone acetate scaffold, an ML model could predict which site is most likely to react based on learned patterns from thousands of similar reactions, guiding the design of more selective synthetic methods. eurekalert.org
| AI/ML Application | Function | Potential Impact on Steroid Chemistry |
|---|---|---|
| Reaction Prediction | Forecasts major products and yields from given reactants and conditions. | Reduces failed experiments; accelerates discovery of new derivatization pathways. |
| Retrosynthesis nih.gov | Proposes synthetic pathways from a target molecule to starting materials. | Designs efficient routes to complex pregnenolone derivatives; uncovers novel syntheses. |
| Condition Optimization | Identifies optimal solvent, temperature, catalyst, etc., for a reaction. | Maximizes yields and minimizes byproducts in key synthetic steps. |
| Selectivity Analysis eurekalert.org | Predicts which site on a complex molecule is most likely to react. | Aids in the design of highly regioselective and stereoselective functionalizations of the steroid core. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Acetoxy-5-pregnen-20-one, and how can structural purity be validated?
- Methodological Answer : The synthesis typically involves acetylation of pregnenolone derivatives under controlled conditions. Structural validation requires a combination of spectroscopic (e.g., -NMR, -NMR) and crystallographic techniques. Single-crystal X-ray diffraction is critical for confirming stereochemistry, as demonstrated in studies resolving bond angles (e.g., C9—C8—C14—C15: 179.59°) and torsional deviations . Ensure solvent purity and reaction temperature control to minimize byproducts.
Q. How is this compound characterized in terms of its physicochemical properties?
- Methodological Answer : Key properties include melting point, solubility in organic solvents (e.g., methylene chloride), and stability under varying pH. Use differential scanning calorimetry (DSC) for thermal analysis and high-performance liquid chromatography (HPLC) for purity assessment. Cross-reference crystallographic data (e.g., space group P222) to validate structural consistency .
Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Use cell-based assays (e.g., steroid receptor binding assays) with controlled incubation times and concentrations. Include positive controls (e.g., cortisol for glucocorticoid receptor studies) and validate results via triplicate experiments. Ensure cell line specificity (e.g., HEK293 for transfected receptors) to avoid off-target effects .
Advanced Research Questions
Q. How can conflicting reports on the biological activity of this compound be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Conduct a meta-analysis of existing studies, focusing on variables like cell type (primary vs. immortalized) and ligand concentration. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors. Replicate experiments under standardized protocols .
Q. What experimental design strategies optimize the synthesis yield of this compound while minimizing side products?
- Methodological Answer : Employ design of experiments (DoE) to test variables such as reaction time, catalyst load, and solvent polarity. Use response surface methodology (RSM) to model interactions. For example, reducing reaction temperature below 50°C may suppress acetyl group hydrolysis. Monitor intermediates via thin-layer chromatography (TLC) .
Q. How do structural modifications at the C3 and C20 positions affect the compound’s metabolic stability?
- Methodological Answer : Compare in vitro metabolic profiles using liver microsomes or hepatocyte models. Quantify metabolites via LC-MS/MS and correlate degradation rates with substituent electronegativity (e.g., acetate vs. formate at C3). Use molecular docking to predict interactions with cytochrome P450 enzymes .
Q. What computational approaches validate the crystallographic data of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to optimize the molecular geometry and compare bond lengths/angles with X-ray data (e.g., C2—C3—C4—C5: −58.9°). Use software like Gaussian or ORCA for energy minimization. Cross-validate with powder X-ray diffraction to rule out crystal packing artifacts .
Q. How can researchers address reproducibility challenges in bioactivity studies of this compound?
- Methodological Answer : Standardize protocols for cell culture (e.g., passage number, media composition) and compound preparation (e.g., stock solution storage at −80°C). Publish raw data and detailed methods in supplemental materials. Collaborate via open-science platforms to share reagents and validate findings .
Key Considerations for Researchers
- Data Contradiction Analysis : Always cross-validate findings with orthogonal methods (e.g., NMR for functional groups, X-ray for stereochemistry).
- Ethical Compliance : Adhere to safety protocols for handling steroid derivatives, including proper ventilation and waste disposal .
- Literature Gaps : Explore understudied aspects like enantiomeric purity effects or in vivo pharmacokinetics using isotope-labeled analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
